molecular formula C10H12O4S2 B14089130 (6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate

(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate

Cat. No.: B14089130
M. Wt: 260.3 g/mol
InChI Key: HNZQWXDSKMCKBI-UHFFFAOYSA-N
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Description

(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-b]thiopyran ring system. The final step often involves acetylation to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to a less oxidized state.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its structural features allow it to interact with various biological targets.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways by binding to active sites or altering the conformation of target proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]thiopyran derivatives: These compounds share the core thieno[2,3-b]thiopyran structure but differ in their functional groups.

    Sulfone derivatives: These compounds contain sulfone groups and may exhibit similar chemical reactivity.

Uniqueness

(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12O4S2

Molecular Weight

260.3 g/mol

IUPAC Name

(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate

InChI

InChI=1S/C10H12O4S2/c1-6-5-9(14-7(2)11)8-3-4-15-10(8)16(6,12)13/h3-4,6,9H,5H2,1-2H3

InChI Key

HNZQWXDSKMCKBI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)OC(=O)C

Origin of Product

United States

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